molecular formula C19H12Cl2N2O B3134190 5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime CAS No. 400077-66-9

5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime

Cat. No. B3134190
CAS RN: 400077-66-9
M. Wt: 355.2 g/mol
InChI Key: NZLRNTPMDQEBIK-FCDQGJHFSA-N
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Description

5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime is a chemical compound that has been studied extensively due to its potential applications in various fields of research and industry. It is a novel fluorescent isomer designed using 5H-indeno[1,2-b]pyridin-5-one (IP) as an electron acceptor .


Synthesis Analysis

This compound is synthesized through Suzuki coupling reactions . The process involves using 5H-indeno[1,2-b]pyridin-5-one (IP) as an electron acceptor and triphenylamine (TPA) as an electron donor .


Molecular Structure Analysis

The molecular structure of 5H-indeno[1,2-b]pyridin-5-one is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C12H9N .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an electron acceptor in the synthesis of novel fluorescent isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-indeno[1,2-b]pyridin-5-one include a molecular weight of 167.2066 . More detailed properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Antifungal Properties

The compound exhibits antifungal activity due to its interaction with fungal cell membranes. By disrupting membrane integrity, it inhibits fungal growth and proliferation. Researchers have explored its potential as a novel antifungal agent, especially against drug-resistant strains .

Organic Photovoltaics (OPVs)

“(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine” can serve as a building block in designing organic semiconductors for OPVs. Its unique structure contributes to efficient charge transport and light absorption, making it promising for next-generation solar cells .

Cholesterol-Lowering Agents

In drug discovery, this compound has been investigated as a synthetic farnesoid X receptor (FXR) agonist. FXR activation promotes cholesterol lowering, making it relevant for managing dyslipidemia .

Spin-Crossover Coordination Polymers

Researchers have synthesized two-dimensional spin-crossover coordination polymers (SCO-CPs) based on this compound. These materials exhibit reversible switching between high-spin and low-spin states, which has implications for molecular switches and memory devices .

Mechanism of Action

The mechanism of action of this compound is largely determined by its role as an electron acceptor. The substitution position of TPA on IP results in different molecular conformation and finally determines the luminescent behavior of these isomers .

Future Directions

The future directions of research involving this compound could include further exploration of its potential applications in various fields, such as organic electronics, and the development of more efficient synthesis methods .

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]indeno[1,2-b]pyridin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-13-8-7-12(17(21)10-13)11-24-23-19-15-5-2-1-4-14(15)18-16(19)6-3-9-22-18/h1-10H,11H2/b23-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLRNTPMDQEBIK-FCDQGJHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NOCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=N/OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime
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5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime
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5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime
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5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime
Reactant of Route 5
5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime
Reactant of Route 6
5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime

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